molecular formula C16H23NO3 B2560224 Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate CAS No. 1820718-64-6

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate

Cat. No.: B2560224
CAS No.: 1820718-64-6
M. Wt: 277.364
InChI Key: DJUSQZGPFGBSJS-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound moiety helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a phenyl group on the piperidine ring. This combination of functional groups provides a balance of hydrophilicity and hydrophobicity, making it an effective linker in PROTACs and other applications .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSQZGPFGBSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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